(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13758715
InChI: InChI=1S/C9H18N2O4.C7H8O3S/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,10H2,1-4H3,(H,11,13);2-5H,1H3,(H,8,9,10)/t6-;/m0./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CN)C(=O)OC
Molecular Formula: C16H26N2O7S
Molecular Weight: 390.5 g/mol

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate

CAS No.:

Cat. No.: VC13758715

Molecular Formula: C16H26N2O7S

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)-amino)propanoate tosylate -

Specification

Molecular Formula C16H26N2O7S
Molecular Weight 390.5 g/mol
IUPAC Name methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C9H18N2O4.C7H8O3S/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,10H2,1-4H3,(H,11,13);2-5H,1H3,(H,8,9,10)/t6-;/m0./s1
Standard InChI Key QDBBALAKEQEUQA-RGMNGODLSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CN)C(=O)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CN)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate tosylate has the molecular formula C₁₆H₂₆N₂O₇S and a molecular weight of 390.45 g/mol . The structure comprises three functional components:

  • Boc-protected α-amino group: The tert-butoxycarbonyl group shields the primary amine from undesired reactions during peptide elongation .

  • Methyl ester: The esterification of the carboxylic acid enhances solubility in organic solvents and prevents premature cyclization .

  • Tosylate counterion: The p-toluenesulfonate anion improves crystallinity and stabilizes the protonated amine, facilitating purification and storage .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number2555249-76-6
Molecular FormulaC₁₆H₂₆N₂O₇S
Molecular Weight390.45 g/mol
IUPAC NameMethyl (2S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoate; 4-methylbenzenesulfonate-
Storage ConditionsUnder inert gas at 2–8°C

Synthesis and Manufacturing

Synthetic Pathway

The synthesis of this compound typically proceeds in three stages:

  • Amino Protection: L-alanine’s α-amino group is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous medium .

  • Esterification: The carboxylic acid is converted to a methyl ester via methanol under acidic or Mitsunobu conditions .

  • Salt Formation: The free base is treated with p-toluenesulfonic acid to yield the tosylate salt, which is isolated via crystallization .

Critical Reaction Considerations

  • Stereochemical Integrity: The use of L-alanine ensures the (S)-configuration is retained, which is vital for biological activity in downstream peptides .

  • Counterion Selection: Tosylate offers advantages over hydrochloride salts in non-polar reaction environments due to its lower hygroscopicity .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a protected diaminopropionic acid (Dap) building block, enabling the controlled incorporation of amino groups at specific positions in peptide chains. Key applications include:

  • Branching Points: Introducing side-chain amines for constructing dendrimers or branched peptides .

  • Post-Translational Modifications: Facilitating the addition of phosphorylated or glycosylated groups via exposed amines .

Pharmaceutical Intermediates

The tosylate salt’s stability makes it preferable for synthesizing:

  • Antimicrobial Peptides: Enhancing solubility during solid-phase synthesis .

  • Targeted Drug Conjugates: Serving as a linker for attaching cytotoxic agents to antibodies .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water, a trait leveraged in SPPS .

  • Stability: The Boc group is stable under basic conditions but cleavable with trifluoroacetic acid (TFA), enabling orthogonal deprotection .

Table 2: Comparative Analysis of Tosylate vs. Hydrochloride Salts

PropertyTosylate SaltHydrochloride Salt
Molecular Weight390.45 g/mol254.71 g/mol
HygroscopicityLowHigh
CrystallinityHighModerate
Preferred SolventDMF/DMSOMethanol/Water

Research Advancements

Novel Methodologies

Recent studies highlight its utility in:

  • Click Chemistry: Functionalizing peptides with azide groups for bioorthogonal ligation .

  • Peptide Macrocyclization: Acting a

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